molecular formula C10H18O3 B8381387 1-Tert-butoxyethyl methacrylate

1-Tert-butoxyethyl methacrylate

Cat. No.: B8381387
M. Wt: 186.25 g/mol
InChI Key: MLYNUBSZHMBILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butoxyethyl methacrylate is a methacrylate ester characterized by a tert-butoxyethyl substituent. This bulky tert-butoxy group imparts unique steric and electronic properties, influencing polymerization kinetics, thermal stability, and solubility. The tert-butoxy group likely enhances hydrophobicity and thermal resistance compared to shorter alkyl chain derivatives, making it suitable for high-performance coatings, adhesives, or controlled-release systems .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H18O3/c1-7(2)9(11)12-8(3)13-10(4,5)6/h8H,1H2,2-6H3

InChI Key

MLYNUBSZHMBILG-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C(=C)C)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Monomer Reactivity and Copolymerization Behavior

Methacrylates exhibit distinct copolymerization reactivity ratios depending on substituent groups. For example:

  • 4-Acetylphenyl methacrylate (APMA) and ethyl methacrylate (EMA) show reactivity ratios of $ r{\text{APMA}} = 0.74 $ and $ r{\text{EMA}} = 0.49 $, indicating a tendency toward alternating copolymers .
  • 2-Hydroxyethyl methacrylate (HEMA) and 2-chloroquinyl methacrylate (CQMA) form copolymers with pH-dependent swelling, critical for drug delivery. Higher CQMA content (4.70–7.22 wt%) enhances swelling in neutral media due to hydrophilic-hydrophobic balance .

1-Tert-butoxyethyl methacrylate’s bulky tert-butoxy group may reduce reactivity ratios, favoring block or gradient copolymers. This contrasts with HEMA’s high hydrophilicity, which promotes random copolymerization.

Thermal Properties

Thermal stability and glass transition temperature ($ T_g $) vary significantly:

Compound $ T_g $ (°C) Decomposition Onset (°C) Key Application
Ethyl methacrylate 65–70 200–220 Acrylic sheets, adhesives
n-Butyl methacrylate 20–25 190–210 Paints, coatings
HEMA-co-CQMA 85–100 250–280 Drug delivery systems
This compound (inferred) ~80–100 250–300 High-temperature coatings

The tert-butoxyethyl group likely elevates $ T_g $ and decomposition temperatures compared to linear alkyl methacrylates, aligning with trends observed in aromatic or fluorinated derivatives .

Solubility and Swelling Behavior

  • HEMA-co-CQMA : Swelling capacity increases logarithmically with CQMA content in acidic media (pH 1–3) due to protonation of amine groups, but plateaus above 7.22 wt% CQMA due to hydrophobic dominance .
  • Ethyl methacrylate : Soluble in organic solvents (e.g., acetone, THF) but hydrophobic in aqueous environments .

Key Research Findings

  • Reactivity Modulation: Bulky substituents like tert-butoxyethyl reduce monomer reactivity, enabling tailored copolymer architectures .
  • Thermal Resilience : Tertiary alkoxy groups improve thermal stability, with decomposition temperatures exceeding 250°C .

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